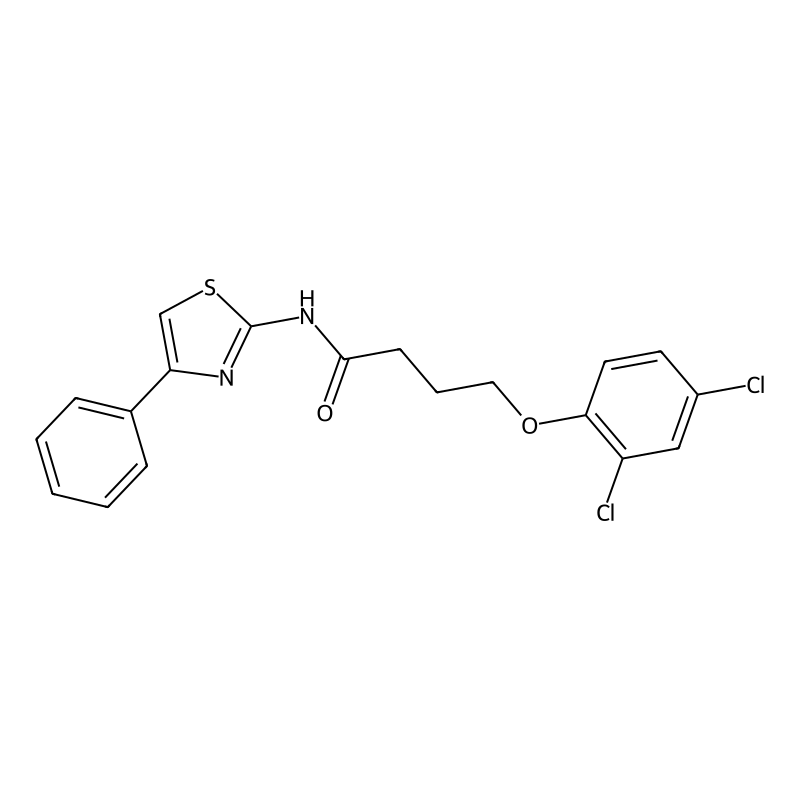

4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a synthetic organic compound classified as a phenoxybutanamide. It features a unique structure comprising a 2,4-dichlorophenoxy moiety linked to a thiazole ring through a butanamide chain. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The chemical behavior of 4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide can be understood through its synthesis and potential reactivity:

- Formation of the Phenoxybutanamide Backbone: This involves the reaction of 2,4-dichlorophenol with butanoyl chloride in the presence of a base such as pyridine, leading to the formation of the phenoxybutanamide structure.

- Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a haloketone, which introduces sulfur and nitrogen into the molecular framework.

- Coupling Reaction: The final step involves coupling the phenoxybutanamide with the thiazole ring using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, facilitating the formation of the complete compound.

Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial and anticancer properties. The specific biological mechanisms of 4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide remain to be fully elucidated but may involve interactions with specific enzymes or receptors that modulate biological pathways.

The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide can be summarized as follows:

- Synthesize Phenoxybutanamide:

- React 2,4-dichlorophenol with butanoyl chloride in pyridine.

- Synthesize Thiazole Ring:

- Combine thioamide with haloketone under appropriate conditions to form the thiazole structure.

- Coupling Reaction:

- Use a coupling agent (e.g., EDCI) to link the phenoxybutanamide and thiazole components.

These steps yield 4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide in a multi-step synthetic route.

This compound has potential applications across various fields:

- Medicinal Chemistry: Investigated for therapeutic properties against diseases such as cancer or infections.

- Biochemical Probes: May serve as tools for studying biological processes.

- Agrochemicals: Possible use in agricultural formulations due to its phenoxy group.

Several compounds share structural similarities with 4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2,4-dichlorophenoxy)butanoic acid | Lacks thiazole ring | Simpler structure; primarily used as herbicide |

| N-(4-phenyl-1,3-thiazol-2-yl)butanamide | Lacks dichlorophenoxy group | Focused on thiazole-related activities |

| 2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)propanamide | Contains similar phenoxy group but different amine | Variation in substituents alters biological activity |

Uniqueness

The distinct combination of both the dichlorophenoxy and thiazole moieties in 4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide potentially confers unique properties that enhance its biological activity compared to simpler analogs. This structural complexity may lead to novel interactions and applications not observed in related compounds.